Thalidomide-NH-PEG6-NH2 (hydrochloride)

PROTAC linker optimization GSPT1 degradation neosubstrate selectivity

Thalidomide-NH-PEG6-NH2 hydrochloride (C₂₇H₄₁ClN₄O₁₀, MW 617.09) is a cereblon (CRBN) E3 ligase ligand-linker conjugate for PROTAC synthesis. It combines a thalidomide moiety (CRBN recruiter, Kd ~250 nM ) with a six-unit PEG spacer terminating in a primary amine.

Molecular Formula C27H41ClN4O10
Molecular Weight 617.1 g/mol
Cat. No. B12375792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG6-NH2 (hydrochloride)
Molecular FormulaC27H41ClN4O10
Molecular Weight617.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN.Cl
InChIInChI=1S/C27H40N4O10.ClH/c28-6-8-36-10-12-38-14-16-40-18-19-41-17-15-39-13-11-37-9-7-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-4-5-23(32)30-25(22)33;/h1-3,22,29H,4-19,28H2,(H,30,32,33);1H
InChIKeyWXPOWWGXEHCJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-PEG6-NH2 Hydrochloride: PROTAC Building Block for CRBN E3 Ligase Recruitment


Thalidomide-NH-PEG6-NH2 hydrochloride (C₂₇H₄₁ClN₄O₁₀, MW 617.09) is a cereblon (CRBN) E3 ligase ligand-linker conjugate for PROTAC synthesis. It combines a thalidomide moiety (CRBN recruiter, Kd ~250 nM [1]) with a six-unit PEG spacer terminating in a primary amine. The compound recruits CRBN protein via the thalidomide scaffold, enabling targeted degradation when conjugated to a target protein ligand . Its hydrochloride salt form and PEG6 linker length are key differentiators among thalidomide-PEG conjugates.

Why Thalidomide-NH-PEG6-NH2 Hydrochloride Cannot Be Replaced by Shorter PEG or Free-Base Analogs


PROTAC degradation efficacy is exquisitely sensitive to linker length, composition, and attachment position. Systematic variations in PEG spacer length produce profoundly different degradation outcomes: PEG2-containing Retro-2-based PROTACs degrade the translation termination factor GSPT1, whereas longer PEG6 analogs show no such degradation, demonstrating that linker length governs both efficacy and neosubstrate selectivity [1]. Even subtle linker modifications alter ternary complex formation geometry, making empirical screening with defined-length building blocks essential . Additionally, hydrochloride salt forms offer enhanced solubility and stability compared to free-base counterparts , directly impacting reproducibility in high-throughput degrader library construction.

Thalidomide-NH-PEG6-NH2 Hydrochloride: Quantitative Differentiation Data for Procurement Decisions


PEG6 Linker Confers Distinct GSPT1 Degradation Profile vs. PEG2 in Thalidomide-Based PROTACs

In Retro-2-based PROTACs using a thalidomide-derived CRBN ligand, PEG2 linker constructs induce GSPT1 degradation (a translation termination factor), whereas PEG6 linker constructs do not, demonstrating linker-length-dependent neosubstrate selectivity [1]. This represents a functional differentiation rather than a potency difference, establishing that linker length governs degradation outcome in this chemotype.

PROTAC linker optimization GSPT1 degradation neosubstrate selectivity CRBN E3 ligase

C4 vs. C5 Thalidomide Linker Attachment: Steric and Conformational Differentiation for PROTAC Design

The thalidomide scaffold offers two distinct attachment sites: the C4 (phthalimide ring) position and the C5 position. The C4 exit vector chemistry employed in Thalidomide-NH-PEG6-NH₂ directs the PEG linker away from the CRBN binding interface, as structurally elucidated in the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G) [1]. The C5 attachment alternative produces a different exit trajectory, potentially altering ternary complex formation geometry. Selection between C4 and C5 attachment is not trivial—the two exit vectors may yield different degradation profiles for a given target-ligand pair [2].

PROTAC exit vector CRBN ligand ternary complex geometry phthalimide substitution

Hydrochloride Salt Form Enables Enhanced Handling and Storage Stability vs. Free Base

For thalidomide-PEG2-NH₂ conjugates, the hydrochloride salt form demonstrates enhanced water solubility and stability compared to the free base, while maintaining equivalent biological activity at equimolar concentrations . Thalidomide-NH-PEG6-NH₂ hydrochloride is supplied as an HCl salt, and related thalidomide-PEG hydrochloride conjugates show DMSO stock solution stability exceeding 6 months at -80°C , enabling reproducible use in high-throughput degrader library screening.

PROTAC building block stability hydrochloride salt DMSO solubility long-term storage

PEG6 Linker Optimizes Solubility-Flexibility Balance for PROTAC Ternary Complex Formation

PROTACs employing PEG6 linkers achieve up to 10-fold higher solubility than analogs with shorter PEG2/PEG4 linkers . Appropriate monodisperse PEG linker selection can enhance degradation potency (DC50) several-fold to tenfold while achieving Dmax >90% [1]. PEG6 balances flexibility for productive ternary complex formation with sufficient hydrophilicity for favorable physicochemical properties. Shorter linkers (PEG2) risk steric constraint; longer linkers (PEG8+) may promote off-target effects via excessive conformational freedom [2].

PROTAC linker design PEG length optimization DC50 potency hydrophilicity

Validated Utility in CDK9 PROTAC THAL-SNS-032 Demonstrates C4-Amine Reactivity Compatibility

Thalidomide-NH-PEG6-NH₂ hydrochloride has been explicitly used to construct THAL-SNS-032, a CDK9-selective PROTAC degrader . THAL-SNS-032 shows effectiveness in preclinical breast cancer models, reducing CDK9 levels in BT474 cells by Western blot [1]. Its clinical translation is limited by on-target off-tumor toxicity, prompting development of liposomal formulation strategies [2]. This validates that the terminal amine on this compound is chemically competent for conjugation to carboxylic acid-containing warheads (e.g., SNS-032 derivative).

CDK9 degrader THAL-SNS-032 PROTAC preclinical validation oncology

Monodisperse PEG6 with Analytical QC Supports Reproducible Degrader Library Synthesis

Thalidomide-NH-PEG6-NH₂ hydrochloride is offered with comprehensive analytical characterization including LC/MS, NMR, and HPLC purity data [1]. Monodisperse PEG linkers are essential for PROTAC synthesis because sub-stoichiometric impurities (mis-built oligomers) carried into biological assays can produce misleading IC50/DC50 curves [2]. Unlike polydisperse commercial PEGs, monodisperse PEG6 ensures each degrader molecule in a library has identical linker length and composition.

PROTAC library synthesis monodisperse PEG quality control batch consistency

Thalidomide-NH-PEG6-NH2 Hydrochloride: Recommended Application Scenarios Based on Quantitative Differentiation Data


Building PROTAC Libraries Where Linker-Length-Dependent Neosubstrate Selectivity Is a Critical Design Parameter

Based on evidence that PEG2 vs. PEG6 linker length produces distinct GSPT1 degradation outcomes [1], researchers should procure Thalidomide-NH-PEG6-NH₂ hydrochloride when the goal is to evaluate linker-length effects on both target degradation efficiency and unintended neosubstrate recruitment. The PEG6 linker avoids GSPT1 degradation observed with PEG2 analogs, making it suitable for targets where GSPT1 off-target activity would confound phenotypic interpretation.

Synthesizing CRBN-Recruiting PROTACs Using the C4 Exit Vector as the Primary Attachment Site

When designing thalidomide-based PROTACs using the extensively validated C4 exit vector (phthalimide ring substitution) rather than the C5 alternative [1], Thalidomide-NH-PEG6-NH₂ hydrochloride provides the correct regiochemistry. Researchers comparing C4 vs. C5 attachment strategies should use this compound as the C4-attached reference standard to enable cross-study comparability.

High-Throughput Degrader Screening Requiring Stable DMSO Stock Solutions

For automated PROTAC library synthesis and high-throughput screening, the hydrochloride salt form offers superior handling properties. Class-analog data indicates DMSO stock solution stability exceeding 6 months at -80°C [1]. The hydrochloride salt minimizes hygroscopicity issues during weighing and dissolution, improving batch-to-batch reproducibility in screening campaigns.

Optimizing PROTAC Physicochemical Properties Through PEG6 Linker Selection

When developing PROTACs where linker length is being systematically varied (e.g., PEG2/PEG4/PEG6/PEG8 series), Thalidomide-NH-PEG6-NH₂ hydrochloride serves as the PEG6 representative. PEG6 offers up to 10× higher solubility than shorter PEG2/PEG4 linkers while maintaining sufficient flexibility for productive ternary complex formation [1], making it appropriate for targets where solubility or permeability are limiting factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-PEG6-NH2 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.